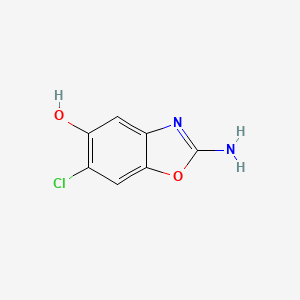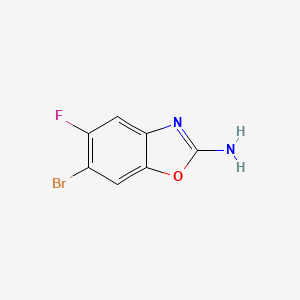
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties This compound features a bromine atom at the 8th position, a hydroxyl group at the 4th position, a trifluoromethyl group at the 5th position, and a carboxylic acid group at the 2nd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid typically involves multi-step organic reactionsThe final step involves the carboxylation of the quinoline ring to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated quinoline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) are used under basic conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated quinoline.
Substitution: Amino or thio-substituted quinoline derivatives
Aplicaciones Científicas De Investigación
8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and hydroxyl groups may also contribute to its binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
4-Hydroxyquinoline-2-carboxylic acid: Lacks the bromine and trifluoromethyl groups, resulting in different reactivity and applications.
8-Bromoquinoline-2-carboxylic acid:
5-(Trifluoromethyl)quinoline-2-carboxylic acid: Lacks the bromine and hydroxyl groups, leading to variations in its reactivity and biological activity
Uniqueness: 8-Bromo-4-hydroxy-5-(trifluoromethyl)quinoline-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromine and hydroxyl groups provide additional sites for chemical modification and interaction with biological targets .
Propiedades
IUPAC Name |
8-bromo-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO3/c12-5-2-1-4(11(13,14)15)8-7(17)3-6(10(18)19)16-9(5)8/h1-3H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCPJNGBRXWRCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=C(N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioic acid; dicyclohexylamine](/img/structure/B7960160.png)

![3-{[3-(Dihydroxyboranyl)phenyl]formamido}propanoic acid](/img/structure/B7960175.png)
